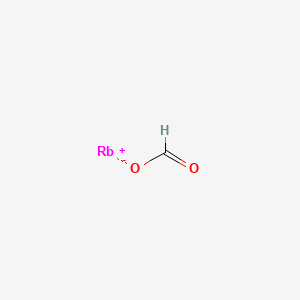

Rubidium formate

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

3495-35-0 |

|---|---|

Formule moléculaire |

CH2O2Rb |

Poids moléculaire |

131.493 g/mol |

Nom IUPAC |

rubidium(1+);formate |

InChI |

InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3); |

Clé InChI |

LYSWMZYJZUHFIU-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Rb+] |

SMILES canonique |

C(=O)O.[Rb] |

Autres numéros CAS |

3495-35-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

64-18-6 (Parent) |

Synonymes |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origine du produit |

United States |

Ii. Advanced Synthetic Methodologies and Preparative Chemistry

Chemical Synthesis Pathways

The synthesis of rubidium formate (B1220265) can be achieved through several chemical routes, primarily involving the reaction of a rubidium precursor with formic acid or one of its derivatives.

Preparations Involving Formic Acid and Rubidium PrecursorsThe most direct and widely utilized methods for synthesizing rubidium formate involve the reaction of formic acid with a suitable rubidium-containing precursor. These acid-base and redox reactions are effective in producing the salt.

One common method is the neutralization reaction between rubidium hydroxide (B78521) (RbOH) and formic acid (HCOOH). smolecule.com This reaction is a straightforward acid-base neutralization that yields this compound and water, as shown in the following equation:

RbOH + HCOOH → HCOORb + H₂O smolecule.com

Another pathway involves the reaction of rubidium carbonate (Rb₂CO₃) with formic acid. This reaction produces this compound, water, and carbon dioxide gas. wikipedia.orggoogle.com The reaction is as follows:

Rb₂CO₃ + 2HCOOH → 2HCOORb + H₂O + CO₂

A more vigorous and direct combination involves reacting rubidium metal (Rb) with formic acid. smolecule.com Given the high reactivity of alkali metals with acids, this reaction must be performed under controlled conditions. smolecule.comlibretexts.org The reaction proceeds as:

2Rb + 2HCOOH → 2HCOORb + H₂

Additionally, a Russian patent describes a method for producing rubidium carbonate where aqueous solutions of rubidium permanganate (B83412) are treated with formic acid as a reducing agent. google.com While the primary goal is rubidium carbonate, this indicates a reaction between the permanganate and formic acid.

The thermal decomposition of this compound at elevated temperatures can yield rubidium oxalate (B1200264) and hydrogen gas, indicating a pathway for the transformation of the formate salt itself. wikipedia.org

2HCOORb → Rb₂C₂O₄ + H₂ wikipedia.org

| Synthesis Pathway | Reactants | Products | Reaction Type |

| Neutralization | Rubidium hydroxide, Formic acid | This compound, Water | Acid-Base |

| Carbonate Reaction | Rubidium carbonate, Formic acid | This compound, Water, Carbon dioxide | Acid-Base |

| Direct Combination | Rubidium metal, Formic acid | This compound, Hydrogen gas | Redox |

| Thermal Decomposition | This compound | Rubidium oxalate, Hydrogen gas | Decomposition |

Controlled Crystallization and Crystal Growth Techniques

The production of high-purity, well-ordered this compound often requires controlled crystallization from a solution or melt.

Solution Growth Approaches for this compound CrystalsHigh-quality single crystals of this compound can be grown from solution, which is essential for definitive structural analysis by techniques like X-ray diffraction.nih.govacs.orgThe primary methods for solution growth are slow evaporation and slow cooling, which rely on gradually increasing the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.sathyabama.ac.innasa.gov

Slow Evaporation Technique : In this method, a saturated solution of this compound in a suitable solvent, such as water, is prepared. rsc.org The solution is then left in a controlled environment where the solvent evaporates slowly over time. sathyabama.ac.inrsc.org This gradual increase in concentration induces the formation of well-defined crystals. The process typically involves filtering the saturated solution into a vessel that is loosely covered to allow for slow solvent removal at a constant temperature. rsc.org

Slow Cooling Technique : This approach takes advantage of the temperature dependence of the solubility of this compound. acs.org A saturated solution is prepared at an elevated temperature, and then the temperature is slowly decreased. acs.orgiucr.org As the solution cools, the solubility of this compound decreases, leading to a supersaturated state and subsequent crystallization. acs.orgiucr.org

Single-crystal X-ray diffraction has been successfully used to determine the crystal structure of anhydrous this compound, confirming that these solution growth methods can yield crystals of sufficient quality for detailed crystallographic studies. smolecule.comacs.org

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c m |

| a | 4.6172 Å |

| b | 9.1822 Å |

| c | 7.3525 Å |

| α, β, γ | 90° |

Crystallographic data for anhydrous this compound. nih.gov

Controlled Hydration and Anhydrous Form Generation**

This compound can exist in both hydrated and anhydrous forms. nih.govamericanelements.com The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. lookchem.com This property dictates the methods for controlling its hydration state.

The generation of the anhydrous form of this compound typically involves the careful removal of water from its hydrated counterpart. This can be achieved by heating the this compound hydrate (B1144303) under controlled conditions, such as in a vacuum or under an inert atmosphere, to drive off the water molecules without causing decomposition of the formate ion. google.com

Conversely, the hydrated form can be generated by exposing anhydrous this compound to a humid environment. Its hygroscopic nature ensures that it will absorb water molecules to form a stable hydrate. lookchem.com The crystallization of this compound from an aqueous solution, as described in section 2.2.1, will typically yield a hydrated form, such as this compound monohydrate (HCOORb·H₂O), a known compound. wikipedia.org

Novel Synthetic Strategies for Tailored Material Characteristics

The advancement of material science necessitates synthetic methods that offer precise control over the physical and chemical properties of compounds. For this compound, tailoring characteristics such as particle size, morphology, crystal structure, and surface area is crucial for enhancing its performance in specialized applications like catalysis and electronics. usgs.gov Novel synthetic strategies are moving beyond simple precipitation reactions to more sophisticated techniques that allow for the design of materials with specific, predetermined attributes. These methods often involve controlling reaction kinetics and thermodynamics in environments such as high-pressure autoclaves or microfluidic reactors. numberanalytics.comescholarship.org

Emerging strategies focus on controlling the nucleation and growth phases of crystallization to produce materials with uniform, monodisperse properties. scielo.br Techniques like solvothermal synthesis, template-assisted methods, and ion imprinting are at the forefront of this research, enabling the creation of this compound-based materials with tailored functionalities. numberanalytics.comacs.orgmdpi.com

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are powerful methods for producing crystalline materials from solutions under elevated temperatures and pressures. numberanalytics.comnumberanalytics.com These techniques are particularly advantageous for controlling the size, shape, and crystal phase of the final product by manipulating parameters such as temperature, pressure, solvent type, and reaction time. numberanalytics.commdpi.com While conventional synthesis of this compound involves a straightforward neutralization reaction, solvothermal methods offer a pathway to materials with enhanced characteristics. smolecule.com

For instance, the solvothermal reaction of molybdenum trioxide with rubidium fluoride (B91410) in nonaqueous solvents has been used to produce rubidium molybdenum oxyfluorides at relatively low temperatures (200 °C). researchgate.net This demonstrates the potential of the solvothermal approach for creating complex rubidium-containing compounds under controlled conditions. Similarly, hydrothermal methods have been employed to synthesize novel one-dimensional rubidium-containing tellurites, where the crystalline structure is carefully constructed. acs.org

Applying these principles to this compound, one could hypothesize a solvothermal process where rubidium precursors (like rubidium hydroxide or rubidium carbonate) react with a source of formic acid in a non-aqueous solvent within an autoclave. By carefully controlling the reaction parameters, it would be possible to tailor the morphology of this compound crystals, potentially yielding nanorods, nanowires, or other specific shapes that could enhance catalytic activity or other physical properties.

Table 1: Hypothetical Parameters for Solvothermal Synthesis of Tailored this compound

| Parameter | Range/Type | Expected Influence on Product |

|---|---|---|

| Temperature | 120 - 220 °C | Affects crystallinity, particle size, and phase purity. mdpi.com |

| Pressure | Autogenous | Influences reaction kinetics and material density. numberanalytics.com |

| Solvent | Ethanol, Ethylene (B1197577) Glycol | Affects precursor solubility and crystal growth habit. iitm.ac.in |

| Precursors | RbOH, HCOOH | Choice of precursors can influence reaction pathways. |

| Reaction Time | 3 - 24 hours | Determines the extent of crystal growth and final particle size. mdpi.com |

Template-Assisted and Structure-Directing Synthesis

Template-assisted synthesis provides a route to materials with controlled porosity and hierarchical structures. This strategy utilizes a sacrificial template, such as a surfactant or a polymer, around which the desired material is formed. Subsequent removal of the template leaves behind a porous structure.

A relevant example is the synthesis of hierarchical ZSM-5 zeolite, where rubidium hydroxide (RbOH) plays a crucial role as the basic source. d-nb.inforesearchgate.net In this process, a surfactant acts as a structure-directing agent (SDA), forming micelles that template the creation of uniform mesopores. The Rb⁺ cation is key to compensating the charge of the silica-alumina precursor, enabling the crystallization of the zeolite framework around the template. researchgate.net This approach highlights how rubidium ions can be integral to the formation of complex, ordered structures.

This methodology could be adapted for this compound to create mesoporous materials. By conducting the synthesis in the presence of a suitable templating agent like cetyltrimethylammonium bromide (CTAB), it may be possible to generate this compound with a high surface area. nih.gov Such a material could have enhanced performance in catalytic applications where active site availability is critical. usgs.gov

Ion-Imprinted Polymers (IIPs) for Rubidium Recognition

A highly specialized strategy for creating materials with tailored recognition sites is molecular or ion imprinting. This technique involves polymerizing functional monomers around a template ion (in this case, Rb⁺), followed by the removal of the template. This process creates cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template ion. mdpi.com

Research has demonstrated the successful preparation of a rubidium(I) ion-imprinted polymer (Rb(I)-IIP) using a bulk polymerization technique. acs.org In this synthesis, methacrylic acid served as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and benzo-12-crown-4-ether was introduced as a ligand to better fix the Rb⁺ template ions before polymerization. acs.org The resulting polymer showed a significantly higher adsorption capacity for rubidium ions compared to a non-imprinted control polymer, demonstrating the efficacy of the tailoring process. acs.org While the final product is a polymer rather than pure this compound, this method exemplifies a sophisticated strategy for designing materials with a specific affinity for rubidium, which could be adapted for use in selective extraction or sensing applications.

Table 2: Research Findings for Rb(I) Ion-Imprinted Polymer Synthesis

| Component | Function | Material Used | Source |

|---|---|---|---|

| Template Ion | Creates specific recognition sites | RbCl | acs.org |

| Functional Monomer | Interacts with the template ion | Methacrylic Acid (MAA) | acs.org |

| Ligand | Enhances template fixation | Benzo-12-crown-4-ether (B12C4) | acs.org |

| Cross-linker | Forms the rigid polymer matrix | Ethylene Glycol Dimethacrylate (EGDMA) | acs.org |

| Initiator | Starts the polymerization reaction | N,N-Azobis(isobutyronitrile) (AIBN) | acs.org |

| Solvent | Dissolves reactants | Methanol (B129727)/Acetonitrile | acs.org |

Iii. Structural Chemistry and Advanced Crystallographic Characterization

Fundamental Crystal Structures of Rubidium Formate (B1220265)

The arrangement of ions in the crystal lattice of rubidium formate has been a subject of detailed study, with distinct structures identified for its anhydrous and hydrated states.

Single-crystal X-ray diffraction studies have been pivotal in determining the crystal structure of anhydrous this compound. acs.orgnih.gov Early structural models derived from powder X-ray diffraction data have been refined by more recent single-crystal analyses, which have provided a more precise placement and orientation of the formate ions within the crystal lattice. acs.orgacs.org

Anhydrous this compound crystallizes in the orthorhombic space group Pbcm. acs.orgnih.gov This determination corrected earlier findings that suggested the Pbc2₁ space group, with the inclusion of a mirror plane being a key distinction. acs.orgnih.gov The structure is isomorphous with that of cesium formate. acs.org In this arrangement, each rubidium ion is coordinated to eight oxygen atoms, and each oxygen atom is surrounded by four rubidium ions. acs.org The formate ion itself is coordinated to six neighboring rubidium ions, with two of these cations interacting with both oxygen atoms of the same formate ion. acs.org

A notable feature of the anhydrous structure is the shortest O-O distance, which is reported to be 3.581(6) Å, a typical value for anhydrous alkali-metal formates. acs.org The crystallographic data for anhydrous this compound are summarized in the table below.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | CHO₂Rb | nih.gov |

| Formula Weight | 130.49 g/mol | chemicalbook.com |

| Crystal System | Orthorhombic | acs.org |

| Space Group | Pbcm | acs.orgnih.gov |

| Space Group Number | 57 | nih.gov |

| a (Å) | 4.6172 | nih.gov |

| b (Å) | 9.1822 | nih.gov |

| c (Å) | 7.3525 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Z | 4 | nih.gov |

Information regarding the specific crystal structure of hydrated this compound is less detailed in the available literature compared to its anhydrous counterpart. It is known to exist as a white crystalline powder and is miscible in water, as well as other solvents like ether, acetone, and ethanol. chemicalbook.comchemicalbook.com While the CAS number 3495-35-0 is associated with both the anhydrous and hydrated forms, specific crystallographic data for the hydrate (B1144303), such as its space group and unit cell dimensions, are not extensively documented in the provided search results. nih.govchemicalbook.commendelchemicals.com

Anhydrous this compound Structural Determinations

Polymorphic Transformations and Phase Transition Phenomena

The study of polymorphic transformations in alkali metal salts is crucial for understanding their physical properties and stability under different conditions. While the provided search results extensively discuss polymorphism in related compounds like rubidium nitrate (B79036), rubidium oxalate (B1200264), and rubidium hydroxide (B78521), specific details on the polymorphic transformations and phase transitions of this compound itself are not explicitly available. wikipedia.orguni-paderborn.deresearchgate.netcdnsciencepub.com Research on other rubidium compounds indicates that they can exhibit complex phase behaviors, including multiple polymorphic forms at different temperatures and pressures. uni-paderborn.deutep.edu For instance, rubidium nitrate undergoes several phase transitions between room temperature and its melting point. researchgate.net Similarly, rubidium oxalate exists in two anhydrous forms at room temperature. wikipedia.org This suggests that this compound may also exhibit interesting phase behavior, though dedicated studies are required to confirm this.

Supramolecular Assembly and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily the electrostatic forces between the rubidium cations (Rb⁺) and the formate anions (HCOO⁻). The arrangement of these ions leads to a specific supramolecular assembly. acs.org The coordination of each rubidium ion by eight oxygen atoms and the interaction of each formate ion with six rubidium ions create a tightly bound three-dimensional network. acs.org

The concept of supramolecular assembly, driven by non-covalent interactions, is fundamental to understanding the solid-state structure of ionic compounds. acs.orgnih.gov In the broader context of crystal engineering, the interplay of factors like ion size, charge distribution, and hydrogen bonding (though less prominent in anhydrous formate) dictates the final crystal packing. rsc.orgmdpi.comchemrxiv.org While the provided literature does not offer an in-depth analysis of the supramolecular chemistry specific to this compound beyond the ionic coordination, the principles of supramolecular self-assembly govern its crystalline architecture. acs.orgpnas.org

Iv. Spectroscopic Investigations and Vibrational Dynamics

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing molecular vibrations. In rubidium formate (B1220265), the infrared spectrum is dominated by the vibrational modes of the formate anion (HCOO⁻), with the influence of the rubidium cation (Rb⁺) being primarily observed in the low-frequency (far-infrared) region. acs.org

The formate ion, with its C_2v symmetry, has six fundamental vibrational modes. These vibrations, which are all active in the infrared spectrum, provide a characteristic fingerprint for the compound. researchgate.net The primary modes involve the stretching and bending of the C-H and carboxylate (COO⁻) groups. researchgate.net The frequencies of these modes can be influenced by the solid-state environment and the nature of the cation. publish.csiro.au

Key vibrational assignments for the formate ion, based on studies of various metal formates, are summarized below. acs.orgresearchgate.netresearchgate.netnasa.gov

| Vibrational Mode | Assignment | Approximate Wavenumber (cm⁻¹) | Description |

| ν(C-H) | C-H stretch | ~2840 | Stretching of the carbon-hydrogen bond. |

| ν_as(COO⁻) | Asymmetric COO⁻ stretch | ~1570 - 1610 | Asymmetric stretching of the carbon-oxygen bonds in the carboxylate group. acs.org |

| ν_s(COO⁻) | Symmetric COO⁻ stretch | ~1350 - 1370 | Symmetric stretching of the carbon-oxygen bonds. acs.orgresearchgate.net |

| δ(C-H) | C-H in-plane bend | ~1380 | Bending of the C-H bond within the plane of the ion. researchgate.net |

| δ(O-C-O) / ρ(COO⁻) | O-C-O bending (scissoring) | ~770 | Scissoring motion of the O-C-O angle. acs.org |

| γ(C-H) | C-H out-of-plane bend | Varies | Bending of the C-H bond out of the plane of the ion. |

This table presents typical wavenumber ranges for the formate ion. Specific values for rubidium formate may vary based on its crystal structure and hydration state.

The positions of the carboxylate stretching bands are particularly sensitive to the coordination environment. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies can provide insights into the way the formate ligand binds to the metal cation. researchgate.net

The vibrations involving the rubidium cation and the formate anion's oxygen atoms (Rb-O) are expected to occur at very low frequencies, typically in the far-infrared region (below 400 cm⁻¹). acs.org These lattice vibrations are associated with the translational and rotational motions of the ions within the crystal lattice. researchgate.net Studies on other alkali metal formates have shown that these metal-oxygen vibrations are sensitive to the mass and size of the alkali cation. rsc.orgresearchgate.net Therefore, the Rb-O vibrational modes in this compound would be expected at lower wavenumbers compared to those in potassium formate or sodium formate due to the higher mass of the rubidium ion.

Assignment of Molecular Vibrational Modes and Functional Groups

Raman Spectroscopic Characterization of Lattice Vibrations

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. acs.org While some vibrational modes may be active in both techniques, the selection rules are different. Raman spectroscopy is particularly effective for studying the symmetric vibrations and low-frequency lattice modes of crystalline solids. cdnsciencepub.comoptica.org

For this compound, Raman spectroscopy would be an excellent tool for characterizing the low-frequency lattice phonons. researchgate.net These modes correspond to the collective motions of the Rb⁺ and HCOO⁻ ions in the crystal lattice, including translational and librational (rotational) motions. cdnsciencepub.comresearchgate.net The frequencies of these phonons are directly related to the crystal structure, the strength of the intermolecular forces, and the masses of the ions. Raman studies on other alkali metal formates have successfully identified and assigned these lattice modes, revealing information about phase transitions and intramolecular motions. cdnsciencepub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for obtaining detailed structural information based on the magnetic properties of atomic nuclei. iucr.org For this compound, several nuclei (¹H, ¹³C, ⁸⁵Rb, and ⁸⁷Rb) can potentially be studied.

¹H and ¹³C NMR: ¹H NMR would detect the proton of the formate ion, while ¹³C NMR would detect the carboxylate carbon. These spectra can provide information about the chemical environment of the formate ion, although their application is more common in solution-state studies of formate-containing species. osti.gov

⁸⁵Rb and ⁸⁷Rb NMR: Both rubidium isotopes are NMR-active and possess nuclear spins greater than 1/2, which means they are quadrupolar nuclei. acs.orgpascal-man.com Solid-state NMR of such nuclei is challenging because the interaction of the nuclear electric quadrupole moment with the local electric field gradient leads to significantly broadened spectral lines. nih.govnih.govrsc.org

Despite these challenges, solid-state ⁸⁵Rb and ⁸⁷Rb NMR can yield valuable information about the local environment of the rubidium ions. pascal-man.com The parameters derived from the spectra, such as the quadrupole coupling constant, are highly sensitive to the symmetry of the Rb⁺ site within the crystal lattice. nih.govnih.gov This makes rubidium NMR a sensitive probe for detecting distinct crystallographic sites and studying structural phase transitions. nih.gov

| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Quadrupole Moment (Q) (10⁻³⁰ m²) |

| ¹H | 1/2 | 99.98 | 26.752 | - |

| ¹³C | 1/2 | 1.11 | 6.728 | - |

| ⁸⁵Rb | 5/2 | 72.17 | 2.583 | 27.6 |

| ⁸⁷Rb | 3/2 | 27.83 | 8.753 | 13.35 |

Data compiled from various NMR resources.

X-ray Photoelectron Spectroscopy (XPS) on Rubidium-Containing Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. innovatechlabs.com An XPS analysis of a this compound sample would involve irradiating the surface with X-rays and measuring the kinetic energies of the emitted core-level electrons. ntu.edu.twbris.ac.uk

The spectrum would show peaks corresponding to rubidium, oxygen, and carbon. The binding energy of these peaks provides information about the chemical environment and oxidation states of the elements.

Rb 3d: The Rb 3d peak would appear as a doublet (3d₅/₂ and 3d₃/₂) and is characteristic of the Rb⁺ cation.

O 1s: The O 1s peak would correspond to the oxygen atoms in the carboxylate group.

C 1s: The C 1s peak would correspond to the carbon atom in the formate group. Its binding energy is characteristic of a carboxylate carbon. acs.org

Based on XPS databases and studies of related compounds, the expected binding energies for this compound are presented in the table below. xpsdatabase.netresearchgate.netosti.gov

| Core Level | Expected Binding Energy (eV) | Notes |

| Rb 3d₅/₂ | ~110.0 - 110.5 | Characteristic of Rb⁺ in ionic compounds. xpsdatabase.net |

| O 1s | ~531 - 532 | Typical for oxygen in a carboxylate (COO⁻) group. |

| C 1s | ~288 - 289 | Typical for carbon in a carboxylate (COO⁻) group. acs.orgosti.gov |

These values are approximate and can be affected by surface charging, calibration, and the specific crystalline environment. The C 1s peak for adventitious carbon is typically used as a reference at ~284.8-285.0 eV.

XPS studies on rubidium-exposed surfaces have shown that rubidium is highly reactive, and its chemical state is sensitive to the surface environment. researchgate.net

Other Advanced Spectroscopic Probes

Beyond the foundational techniques of infrared, Raman, and NMR spectroscopy, a variety of advanced spectroscopic probes can offer deeper insights into the complex solid-state properties and vibrational dynamics of this compound. These methods, while not as commonly applied as conventional spectroscopy, provide unique information regarding low-frequency lattice vibrations, local atomic environments, electronic structure, and ultrafast dynamic processes. This section explores the principles of these techniques and their potential applications in the study of this compound.

Inelastic Neutron Scattering (INS) Spectroscopy

Inelastic Neutron Scattering (INS) is a powerful technique for investigating the vibrational and magnetic dynamics of materials. nih.gov Unlike optical spectroscopies, which are governed by selection rules based on changes in dipole moment or polarizability, INS has no such restrictions. nih.gov Neutrons interact directly with atomic nuclei, and the probability of scattering is determined by the neutron scattering cross-section of each nucleus. aps.org This makes INS particularly sensitive to the vibrations of hydrogen atoms, which have a large incoherent scattering cross-section.

For this compound (CHO₂Rb), an INS investigation could provide a complete picture of the vibrational density of states (VDOS). researchgate.netresearchgate.net This would include:

Low-Frequency Lattice Modes: Direct observation of translational and librational modes of the formate ions and rubidium cations in the crystal lattice. These collective motions, which occur at low energies, are often difficult to probe with optical methods but are readily accessible with INS. randallcygan.comnist.gov

Internal Modes of the Formate Ion: All internal vibrational modes of the formate ion (C-H stretch, O-C-O bend, etc.) would be observable, providing data to complement and verify assignments from IR and Raman spectroscopy. nih.gov

Analysis of Anharmonicity: By studying the temperature dependence of the phonon spectra, INS can reveal information about the anharmonicity of the potential energy surface, which governs thermal expansion and other thermodynamic properties. nist.gov

A study on related alkali metal silanides (β-RbSiH₃) has demonstrated the utility of INS in conjunction with Raman spectroscopy to characterize internal and external modes, showing a redshift of libration modes for the rubidium compound that correlates with a lower order-disorder phase transition temperature. nist.gov A similar comprehensive study on this compound would be invaluable for understanding its lattice dynamics and phase behavior.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. researchgate.netcambridge.org By tuning synchrotron X-ray radiation through the absorption edge of an element (e.g., the Rubidium K-edge), a spectrum is produced that can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). cambridge.orgscispace.com

XANES: This region, close to the absorption edge, provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. cambridge.orgscispace.com For this compound, Rb K-edge XANES could confirm the +1 oxidation state of the rubidium ion and provide details about its coordination environment.

EXAFS: The oscillations in the spectrum far above the edge contain information about the number, type, and distance of neighboring atoms. cambridge.orgnih.gov Analysis of the Rb K-edge EXAFS of this compound would yield precise Rb-O bond distances and coordination numbers, offering a direct probe of the local structure around the cation, which can be compared with data from X-ray diffraction.

While specific XAS studies on bulk this compound are not prominent in the literature, the compound has been used in the field. For instance, a solution of this compound was employed to create a fluorescence filter for XAS experiments designed to study strontium ions in nickel oxide films. This practical application underscores the relevance of the compound's X-ray interaction properties.

Nonlinear and Ultrafast Spectroscopic Techniques

The investigation of interfacial properties and ultrafast vibrational dynamics can be accomplished using advanced nonlinear optical techniques.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is an interface-specific vibrational spectroscopy technique. mdpi.comresearchgate.net It requires a lack of inversion symmetry, a condition that is naturally met at surfaces and interfaces. mdpi.comaip.org An SFG study of a this compound single crystal could selectively probe the vibrational modes of formate ions at the crystal surfaces, providing insight into surface reconstruction and termination.

Multidimensional Coherent Spectroscopy: Techniques like two-dimensional coherent spectroscopy (2DCS) can unravel complex couplings between different vibrational modes and monitor energy transfer pathways on ultrafast timescales. photonics.comoup.comnih.gov Application of 2DCS to this compound could reveal couplings between the internal modes of the formate ion and the lattice phonons, providing a detailed map of vibrational energy relaxation.

Pump-Probe Spectroscopy: This time-resolved technique uses a "pump" pulse to excite the sample and a "probe" pulse to monitor the subsequent relaxation dynamics. aps.orgaps.org A pump-probe experiment on this compound could measure the lifetimes of specific vibrational modes (T₁ relaxation) and the timescale of coherence loss (T₂ relaxation), offering a direct window into its vibrational dynamics.

These advanced methods, though experimentally complex, hold the potential to unlock a more profound understanding of the material properties of this compound, from its fundamental lattice vibrations to its local electronic structure and ultrafast energy transfer processes.

Data Table: Potential Information from Advanced Spectroscopic Probes for this compound

The following table is a representation of the types of data that could be obtained from advanced spectroscopic studies on this compound. Direct experimental data from these specific techniques on this compound is not widely available in published literature.

| Spectroscopic Technique | Probed Element/Unit | Potential Information Obtainable | Example Measurable Parameters |

| Inelastic Neutron Scattering (INS) | Entire Unit Cell | Complete vibrational density of states (VDOS), lattice modes (phonons), formate ion librations, verification of internal modes. | Phonon energies (meV or cm⁻¹), librational frequencies, translational mode frequencies. |

| X-ray Absorption Spectroscopy (XAS) | Rubidium (Rb) | Local atomic environment around Rb⁺, oxidation state, coordination geometry, interatomic distances. | Rb-O bond lengths (Å), coordination number, Rb K-edge energy (eV). |

| Sum-Frequency Generation (SFG) | Surface Formate Ions | Vibrational spectra of surface species, molecular orientation at crystal faces. | Frequencies of surface-active C-H and O-C-O modes (cm⁻¹). |

| Pump-Probe Spectroscopy | Formate Ion | Lifetimes of specific vibrational modes, energy relaxation pathways. | Vibrational population lifetimes (T₁ in picoseconds), dephasing times (T₂ in picoseconds). |

| 2D Coherent Spectroscopy | Formate Ion / Lattice | Anharmonic couplings between vibrational modes, spectral diffusion, homogeneous and inhomogeneous broadening. | Cross-peak intensities indicating mode coupling, waiting-time dependent lineshapes. |

V. Thermal Decomposition Pathways and Mechanistic Studies

Decomposition Reactions and Product Formation Profiles

Pathway I (Decarbonylation): 2 HCOORb → Rb₂CO₃ + CO + H₂ akjournals.com

Pathway II (Dehydrogenation/Coupling): 2 HCOORb → Rb₂C₂O₄ + H₂ akjournals.comwikipedia.orgwikiwand.com

Studies have shown that at lower temperatures, around 300°C, the formation of rubidium carbonate (Pathway I) is more prevalent, while at higher temperatures of 350-400°C, the formation of rubidium oxalate (B1200264) (Pathway II) becomes the dominant reaction. akjournals.com

The decomposition of alkali metal formates, including rubidium formate (B1220265), characteristically yields either the corresponding carbonate or oxalate salt. akjournals.comakjournals.com The formation of rubidium oxalate is a key product, achieved through the coupling of two formate molecules with the elimination of hydrogen gas. wikipedia.orgwikiwand.com However, the propensity to form oxalate versus carbonate varies among the alkali metals. The yield of oxalate from the thermal decomposition of alkali formates follows the general trend: Potassium > Sodium > Rubidium. akjournals.comrsc.org For lithium and cesium formates, the formation of oxalate is reported to be negligible under similar dynamic heating conditions. akjournals.comrsc.org

The main side-product in the formate-to-oxalate conversion is rubidium carbonate. acs.orguva.nl This can be formed either directly from the decomposition of rubidium formate or through the subsequent decomposition of the initially formed rubidium oxalate at higher temperatures (above 440°C for sodium oxalate, with similar behavior expected for rubidium oxalate). acs.orgresearchgate.net The decomposition of rubidium oxalate itself proceeds via the release of carbon monoxide to form rubidium carbonate. nih.gov

Table 1: Primary Solid Products from this compound Decomposition

| Initial Reactant | Solid Product | Chemical Formula | Formation Pathway |

|---|---|---|---|

| This compound | Rubidium Oxalate | Rb₂C₂O₄ | Dehydrogenation/Coupling wikipedia.orgwikiwand.com |

| This compound | Rubidium Carbonate | Rb₂CO₃ | Decarbonylation akjournals.com |

The surrounding gaseous atmosphere is a critical factor determining the final product ratio of the decomposition process. akjournals.comakjournals.comscispace.com

Inert Atmosphere: In a nitrogen or other inert gas stream, the decomposition of this compound primarily favors the formation of rubidium oxalate. akjournals.comrsc.org Hydrogen has also been identified as a suitable and even promising atmosphere for the formate to oxalate coupling reaction (FOCR), as it is also a product of the reaction, potentially simplifying downstream gas separation in an industrial process. uva.nlnih.gov

Oxidizing Atmosphere: In the presence of oxygen or air, the formation of rubidium carbonate becomes the main pathway. akjournals.com This is due to the oxidation of the carbon monoxide and hydrogen byproducts. akjournals.com

Presence of Water: Water has been identified as a significant poison for the desired formate-to-oxalate conversion. uva.nlnih.gov Its presence, either as liquid or steam, strongly favors the formation of carbonate over oxalate. acs.orguva.nl Efficient removal of water can substantially increase the yield of oxalate. nih.gov

The analysis of gaseous products evolved during the thermal decomposition of this compound provides insight into the reaction pathways.

Primary Gases: The principal gaseous byproducts are hydrogen (H₂) and carbon monoxide (CO). akjournals.com Hydrogen is specifically associated with the formation of rubidium oxalate wikipedia.orgwikiwand.com, while carbon monoxide is linked to the formation of rubidium carbonate, either directly from formate or from the subsequent decomposition of oxalate. akjournals.comnih.gov

Secondary Gases: Carbon dioxide (CO₂) is also a common gaseous product. It can be formed from the Boudouard reaction (2 CO ⇌ CO₂ + C) at elevated temperatures or from the oxidation of carbon monoxide in the presence of air. akjournals.com In uncatalyzed reactions, both CO and CO₂ can be formed at temperatures below 380°C during carbonate formation. rsc.org

Other Gaseous Products: Under certain conditions, particularly in uncatalyzed reactions or with specific catalysts, other organic gaseous compounds such as formaldehyde (B43269), methanol (B129727), methane, and methyl formate have been detected as potential side products, though often in minor quantities. rsc.org

Table 2: Gaseous Products from this compound Decomposition

| Gaseous Product | Chemical Formula | Associated Reaction Pathway | Reference |

|---|---|---|---|

| Hydrogen | H₂ | Formation of Rubidium Oxalate | akjournals.comwikipedia.orgwikiwand.com |

| Carbon Monoxide | CO | Formation/Decomposition of Carbonate/Oxalate | akjournals.comrsc.orgnih.gov |

| Carbon Dioxide | CO₂ | Oxidation of CO; Boudouard Reaction | akjournals.comrsc.org |

Impact of Gaseous Environment on Decomposition Products

Reaction Kinetics and Thermogravimetric Analysis

The kinetics of the thermal decomposition of this compound have been investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). akjournals.comresearchgate.netwjpmr.com These methods monitor the mass loss of a sample as a function of temperature, allowing for the determination of decomposition temperatures and the evaluation of kinetic parameters. scispace.com

In a typical non-isothermal TGA experiment, the sample is heated at a constant rate in a controlled atmosphere. scispace.com The resulting thermogram (a plot of mass vs. temperature) reveals the temperature ranges over which decomposition steps occur. For this compound, distinct mass loss stages corresponding to the formation of oxalate and carbonate, and the subsequent decomposition of oxalate, can be identified. akjournals.comresearchgate.net

Kinetic analysis of the TGA data, using methods like the Freeman-Carroll or Sharp-Wentworth approaches, can provide key parameters such as the activation energy (Ea), the order of reaction (n), and the pre-exponential factor (Z). scispace.comiosrjournals.org Studies on related compounds, like rubidium soaps, have shown that the decomposition process can be divided into different stages (e.g., an initial acceleratory period and a subsequent decay stage), each with its own rate constant. wjpmr.com For this compound, the decomposition temperature is significantly influenced by the sample holder material, suggesting catalytic effects even from the analysis equipment. akjournals.com

Catalytic Influences on Thermal Decomposition Processes

The thermal decomposition of this compound, particularly the coupling reaction to form oxalate, is highly susceptible to catalysis.

Base Catalysis: Bases are known to catalyze the formate to oxalate coupling reaction (FOCR). uva.nlnih.gov The strength of the base is a key factor; stronger bases can abstract a proton from the formate more effectively, initiating the coupling reaction at lower temperatures and with higher selectivity. uva.nlnih.gov Potassium hydroxide (B78521) (KOH) has been identified as a particularly effective catalyst, yielding high conversions with excellent selectivity toward oxalate. acs.orguva.nl Superbases, such as hydrides and amides, have been shown to dramatically lower the required reaction temperature. rsc.orgnih.gov

Metal Catalysis: Certain metals and their oxides can influence the reaction. Studies on platinum-zirconia catalysts used for the water-gas shift reaction show that rubidium promotion weakens the C-H bond in formate intermediates, accelerating their decomposition. osti.govmdpi.com However, excessive rubidium loading can lead to the formation of highly stable carbonates, inhibiting the desired reaction pathway. osti.govmdpi.com The use of a glass sample holder, as opposed to platinum, was found to significantly increase the conversion to oxalate, suggesting that surface properties play a crucial role. akjournals.com Other metals like iron and nickel have been reported to increase the conversion of formate. uva.nl

Catalyst Poisoning: As mentioned previously, water acts as a potent poison for the FOCR, promoting carbonate formation. acs.orguva.nlnih.gov

Elucidation of Formate Coupling Reaction Mechanisms

The mechanism for the C-C coupling of two formate molecules to yield oxalate has been the subject of considerable study, with both ionic and radical pathways proposed. akjournals.com The currently favored mechanism, especially under base-catalyzed conditions, proceeds through an ionic pathway involving a key reactive intermediate. acs.orguva.nlnih.gov

The proposed mechanism involves the following key steps:

Proton Abstraction: A base, or a hydride generated in situ from the catalyst, abstracts the acidic proton from a formate ion (HCOO⁻). uva.nlnih.gov

Formation of Carbonite Intermediate: This proton abstraction leads to the formation of a highly reactive "carbonite" intermediate (a divalent carbon species, :CO₂²⁻) and the release of hydrogen gas. acs.orguva.nlresearchgate.net The formation of this carbonite species is considered a crucial step for the coupling reaction to occur. nih.gov

Nucleophilic Attack: The electron-rich carbonite intermediate then acts as a nucleophile, attacking the carbon atom of a second formate molecule. acs.orguva.nl

Oxalate Formation: This nucleophilic attack results in the formation of a C-C bond, yielding the oxalate dianion (C₂O₄²⁻) and regenerating the catalyst. uva.nl

This hydride mechanism, first proposed in the literature, is supported by isotopic labeling studies and molecular dynamics calculations. acs.orgresearchgate.net The absence of formaldehyde as a byproduct in the decomposition of alkali metal formates further distinguishes its mechanism from that of other metal formates, such as calcium formate. rsc.org

Vi. Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of rubidium formate (B1220265) from first principles.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has been a key computational method for investigating systems containing rubidium formate. DFT calculations have been employed to understand the reaction mechanisms of processes where this compound is a reactant, such as in the conversion of formate to oxalate (B1200264). researchgate.nettandfonline.com In this context, DFT simulations have helped elucidate the energies of possible reaction intermediates and identify the rate-determining steps. tandfonline.com For example, theoretical studies have confirmed that the rubidium cation (Rb⁺) plays a role in stabilizing crucial reaction intermediates through electrostatic interactions, which is a key factor in the reaction mechanism. researchgate.net

Furthermore, DFT has been utilized to analyze the effects of incorporating this compound as a dopant in materials like organometal halide perovskites for solar cells. rsc.orgresearchgate.net These calculations help predict how the addition of this compound modifies the electronic band structure, such as the band gap and the positions of the valence and conduction bands, which are critical for photovoltaic performance. researchgate.net The theory also aids in interpreting spectroscopic data for related formate systems. aip.org

Ab Initio Approaches to Electronic Structure and Reactivity

Ab initio methods, which are computationally intensive calculations based on quantum mechanics without empirical parameters, provide a high level of theory for studying this compound. Methodologies such as ab initio molecular dynamics simulations have been applied to systems containing this compound to investigate their properties. researchgate.net

While specific, extensive ab initio studies focused solely on the this compound molecule are not widely published, the application of these techniques to related alkali halides and other rubidium compounds is well-documented. tandfonline.comaip.org These studies typically involve calculating structures, energetics, and vibrational frequencies. tandfonline.com For instance, ab initio calculations have been used to examine pathways for reactions involving formate as an intermediate, such as the water-gas shift reaction, providing insights into how intermediates are generated. aip.org The successful application of these methods to similar systems demonstrates their potential for accurately predicting the electronic structure and reactivity of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the structural dynamics and interactions in this compound systems over time. MD simulations have been successfully used to model the crystal structure of anhydrous this compound. tandfonline.comaps.org By developing an empirical force field based on pair potentials, researchers have been able to create a model that accurately describes the experimentally determined crystal structure. tandfonline.comaps.org

MD simulations have also been applied to investigate the behavior of this compound in aqueous solutions and mixtures. These simulations provide insights into microscale kinetics and structural preferences, such as ionic clustering and the absorption of water vapor. aps.org In studies of novel absorbents for refrigeration systems, MD simulations have analyzed how the addition of formate salts to lithium bromide solutions enhances water uptake, noting that hydrogen bonds between water and the formate ion help stabilize water molecules. aps.org In the context of perovskite solar cells, MD simulations have been used to examine the structural properties of materials doped with this compound. rsc.orgresearchgate.net

Prediction of Electronic Structures and Chemical Bonding Characteristics

Theoretical predictions of the electronic structure and chemical bonding in this compound are primarily derived from quantum chemical calculations like DFT and ab initio methods. These calculations have been instrumental in understanding how the ionic nature of the Rb-O bond and the covalent character within the formate anion (HCOO⁻) dictate the compound's properties.

Theoretical Vibrational Spectroscopy and Thermochemical Predictions

Computational methods are valuable for predicting and interpreting the vibrational spectra (e.g., Raman and Infrared) and thermochemical properties of compounds like this compound. Theoretical calculations based on DFT can compute the Raman spectrum of related formate compounds, which aids in the interpretation of experimental spectroscopic results. aip.org Similarly, ab initio studies on related compounds have been shown to accurately predict vibrational frequencies. tandfonline.com

Thermochemical predictions can be informed by studies on the thermal decomposition of alkali metal formates. Research has investigated the decomposition of lithium, sodium, potassium, rubidium, and caesium formates using thermoanalytical methods. aip.org These studies provide data on decomposition temperatures and products, which can be compared with theoretical predictions of reaction enthalpies and activation barriers. For instance, in the conversion of formates to oxalates, this compound was found to produce oxalate, with the yield depending on temperature and the presence of catalysts. tandfonline.com

Table 1: Oxalate Yield from this compound

| Condition | Temperature (°C) | Oxalate Yield (%) | Reference |

|---|---|---|---|

| Without base catalyst | 470 | 49 | tandfonline.com |

| With base catalyst | 470 | 66 | tandfonline.com |

Vii. Advanced Materials Applications and Research Prospects

Development of Functional Materials and Ferroelectricity

Ferroelectric materials, which possess spontaneous electric polarization that can be reversed by an external electric field, are crucial for applications in data storage and electronic components. cmu.edu While rubidium formate (B1220265) itself is not a primary focus for ferroelectricity, other rubidium-containing inorganic compounds have been identified and developed as significant ferroelectric materials. These materials are often perovskite-type or belong to families known for their functional properties.

Research into these compounds involves synthesizing high-quality crystals and studying their structural and electrical properties as a function of temperature. A key characteristic of these materials is the ferroelectric phase transition, where the crystal structure changes, giving rise to ferroelectric behavior. rsc.org

For instance, Rubidium Titanyl Phosphate (RbTiOPO₄, RTP) has been grown as large single crystals and studied extensively. tandfonline.com Experiments have demonstrated that RTP undergoes a second-order, displacive-type ferroelectric phase transition at a Curie temperature of 829 ± 1°C. tandfonline.com Similarly, a high-pressure perovskite phase of Rubidium Niobate (RbNbO₃) has been synthesized, exhibiting a non-centrosymmetric orthorhombic crystal structure associated with ferroelectricity. rsc.orgresearchgate.net This high-pressure phase of RbNbO₃ undergoes structural transitions from orthorhombic to two different tetragonal phases at 493 K and 573 K, respectively, which are central to its functional properties. rsc.org The development of such rubidium compounds underscores their importance in the design of new ferroelectric materials. rsc.org

| Compound | Chemical Formula | Ferroelectric Transition Temperature (Curie Temperature) | Key Characteristics | Reference |

|---|---|---|---|---|

| Rubidium Titanyl Phosphate | RbTiOPO₄ | 829 ± 1°C | Second-order, displacive-type phase transition; super-ionic conductivity along the ferroelectric axis above 200°C. | tandfonline.com |

| Rubidium Niobate (Perovskite Phase) | RbNbO₃ | Transitions at 493 K and 573 K | Synthesized under high pressure (4 GPa); exhibits orthorhombic structure with enhanced distortion compared to similar ferroelectrics. | rsc.org |

Nonlinear Optical (NLO) Material Research with Rubidium Formate Derivatives

Nonlinear optical (NLO) materials are essential for laser technology and photonics, as they can alter the properties of light, such as its frequency. igntu.ac.in While direct NLO research on this compound is not prominent, various derivatives and other rubidium-containing compounds, particularly semi-organic salts, are being actively investigated for their promising NLO properties.

A critical step in evaluating NLO materials is the ability to grow large, high-quality single crystals, typically larger than 5 mm in all dimensions. acs.org For many rubidium-containing semi-organic salts, the slow evaporation solution growth technique (SEST) at room temperature is a common method. rsc.orgnih.gov

A notable example is the growth of Rubidium Hydrogen Succinate Hydrate (B1144303) (RbHSH) crystals from an aqueous solution. rsc.org This method involves preparing a saturated solution of the synthesized salt and allowing the solvent to evaporate slowly, leading to the formation of transparent, high-quality single crystals suitable for optical characterization. rsc.orgnih.govrsc.org The success of this technique is fundamental to enabling further studies into the material's NLO capabilities. acs.org

An ideal NLO material must be transparent in the desired wavelength range and possess a wide electronic band gap. arxiv.org Wide-bandgap semiconductors (typically >2 eV) are crucial for short-wavelength applications. wikipedia.org Research on rubidium-containing compounds demonstrates their potential in this area, particularly for applications in the ultraviolet (UV) spectrum.

Studies on Rubidium Hydrogen Succinate Hydrate (RbHSH) crystals revealed a high optical transparency of 89% with a low cut-off wavelength of 240 nm. rsc.orgnih.govrsc.org This transparency in the UV region is a key advantage for photonic devices. The optical data was used to calculate the electronic band gap (Eg), which was found to be 5.21 eV. rsc.orgnih.govrsc.org Other rubidium compounds, such as those in the AMgCO₃F (A = K, Rb) family and Rb₃Ba₃Li₂Al₄B₆O₂₀F, also show very short absorption edges below 200 nm, making them suitable for deep-UV applications. acs.orgresearchgate.net Theoretical studies on rubidium germanium halide perovskites (RbGeX₃) have also been conducted to predict their band gaps and optical properties for photovoltaic applications. arxiv.org

| Compound | Optical Transparency | UV Cut-off Wavelength / Absorption Edge | Electronic Band Gap (Eg) | Reference |

|---|---|---|---|---|

| Rubidium Hydrogen Succinate Hydrate (RbHSH) | 89% | 240 nm | 5.21 eV | rsc.orgnih.govrsc.org |

| Rubidium Magnesium Carbonate Fluoride (B91410) (RbMgCO₃F) | - | < 200 nm | > 6.2 eV | acs.org |

| Rb₃Ba₃Li₂Al₄B₆O₂₀F | - | 198 nm | - | researchgate.net |

| Rubidium Germanium Iodide (RbGeI₃) | - | - | 0.96 eV (calculated) | arxiv.org |

Photoconductivity and photoluminescence studies provide insight into a material's electronic structure and its potential for optoelectronic applications. nih.govacs.org Photoconductivity measures the increase in electrical conductivity upon exposure to light, while photoluminescence is the emission of light from a material that has absorbed photons. nih.gov

Investigations into Rubidium Hydrogen Succinate Hydrate (RbHSH) revealed that the material exhibits negative photoconductivity. rsc.orgrsc.org Its photoluminescence studies showed a distinct emission of blue light with a peak wavelength at 484 nm when excited by UV light at 240 nm. rsc.orgnih.govrsc.org Similarly, research on Rubidium Hydrogen Oxalate (B1200264) Dihydrate crystals identified a photoluminescence emission peak around 453 nm. researchgate.net These findings are crucial for understanding the presence of energy states between the valence and conduction bands and assessing the suitability of these materials for use in photonic and optoelectronic devices. rsc.org

| Compound | Photoconductivity Type | Photoluminescence Emission Peak | Reference |

|---|---|---|---|

| Rubidium Hydrogen Succinate Hydrate (RbHSH) | Negative | 484 nm (Blue) | rsc.orgnih.govrsc.org |

| Rubidium Hydrogen Oxalate Dihydrate | - | ~453 nm | researchgate.net |

Optical Transparency and Electronic Band Gap Studies

Catalytic and Reagent Applications in Chemical Synthesis

This compound is recognized for its utility in various chemical applications, including as a catalyst. smolecule.com Its unique properties and reactivity characteristics make it a compound of interest in specialized synthetic processes.

A significant application of this compound is its role as a precursor in the synthesis of other valuable chemicals. smolecule.com For example, the thermal decomposition of alkali metal formates is a known route to produce oxalates. rsc.org In this process, this compound can be converted to rubidium oxalate. rsc.org

This reaction is of interest in the context of carbon capture and utilization (CCU), where CO₂ is converted into formate, which is then coupled to form oxalate. rsc.org Oxalic acid and its derivatives are important platform chemicals used in the synthesis of fine chemicals and monomers for producing new polymers, such as glycolic acid. rsc.org The use of this compound as a starting material in such processes positions it as a key intermediate in the value chain of organic and fine chemical production. smolecule.comrsc.org Furthermore, the broader use of rubidium compounds like rubidium alkoxides as precursors for synthesizing more complex molecules, such as double alkoxides, highlights the established role of rubidium-based reagents in inorganic and organometallic synthesis. acs.org

Catalysis in Methyl Formate Production

The production of methyl formate, a key C1 building block in the chemical industry, has been an area of significant research. mdpi.com Traditionally, methyl formate is produced through the carbonylation of methanol (B129727), often using a sodium methoxide (B1231860) catalyst. google.com However, this process has drawbacks, including the need for high-purity reactants and limitations on methanol conversion rates. mdpi.com

Recent studies have investigated the use of alkali formate additives to enhance the catalytic activity of methoxides. In one such study, the addition of this compound to a reaction with rubidium methoxide was explored. While potassium formate showed the highest improvement in methyl formate production, this compound also demonstrated a positive effect, yielding a methyl formate concentration of 13.6% by weight. mdpi.com This indicates that this compound can act as a co-catalyst, improving the efficiency of methyl formate synthesis. The mechanism is thought to involve the formate ions improving the catalytic effect of the methoxide. mdpi.com

Alternative and more sustainable routes to methyl formate are also being developed, such as the direct hydrogenation of carbon dioxide. nih.govrsc.orgnih.gov These processes often employ sophisticated catalysts, such as phosphine-polymer-anchored ruthenium complexes, and aim to create a more integrated and "green" chemical value chain. nih.govrsc.org

Table 1: Methyl Formate Yield with Different Alkali Formate Additives

| Alkali Formate Additive | Methyl Formate Concentration (wt. %) |

|---|---|

| Potassium Formate | 15.2 |

| This compound | 13.6 |

| Sodium Formate | 13.0 |

Data sourced from a comparative study on the catalytic effect of alkali formates. mdpi.com

Energy Storage and Conversion Technologies

The development of advanced energy storage and conversion technologies is critical for a sustainable future. This compound and related rubidium compounds are being investigated for their potential roles in novel battery systems and optoelectronic devices.

While direct research on this compound in battery systems is limited, the use of rubidium ions as additives in electrolytes for sodium-ion batteries has shown promising results. The addition of small amounts of rubidium ions, in the form of salts like rubidium hexafluorophosphate (B91526) (RbPF₆), can significantly modify the solid electrolyte interphase (SEI) on the surface of hard carbon anodes. researchgate.net This modification leads to an increase in the ionic conductivity and stability of the SEI, which are crucial for battery performance and longevity. researchgate.net For instance, the addition of 0.05 M of rubidium ions has been shown to increase the capacity retention of Na/HC cells to 95.3% after 100 cycles, compared to 80.6% for the control cell. researchgate.net

The design of novel binder systems is also a critical area of research for improving the performance of lithium-ion batteries. acs.orgacs.org These binders are essential for maintaining the mechanical integrity of the electrodes, especially those that undergo significant volume changes during charging and discharging. acs.org While not directly involving this compound, this research highlights the importance of every component in a battery system.

Perovskite nanocrystals are a class of materials with significant potential for use in optoelectronic devices such as LEDs and photodetectors. cambridge.org Doping these nanocrystals with alkali metal ions, including rubidium, is a strategy being explored to enhance their properties. acs.orgnih.govacs.org

Research has shown that rubidium doping in formamidinium lead bromide (FAPbBr₃) perovskite nanocrystals can improve their crystallinity and reduce non-radiative traps, thereby enhancing their thermal behavior. acs.orgnih.gov In one study, rubidium-doped nanocrystals exhibited a blue shift in their absorbance and photoluminescence spectra, with a calculated band gap of 2.32 eV, compared to 2.23 eV for undoped nanocrystals. acs.org This ability to tune the optical properties is crucial for designing devices with specific functionalities.

Furthermore, in rubidium-formamidinium-methylammonium-PbI₃ based perovskite photodetectors, a small amount of rubidium doping (~2.5%) was found to significantly increase the grain size and absorbance of the perovskite film. nih.gov This led to improved performance, with the 2.5% rubidium-doped photodetector showing the highest responsivity of 0.28 A/W and a quantum efficiency of approximately 50%. nih.gov

Table 2: Optical Properties of Undoped and Rubidium-Doped FAPbBr₃ Perovskite Nanocrystals

| Sample | Absorbance Peak (nm) | Photoluminescence Peak (nm) | Band Gap (eV) |

|---|---|---|---|

| Undoped FAPbBr₃ | ~530 | ~535 | 2.23 |

| Rb-doped FAPbBr₃ | ~515 | ~520 | 2.32 |

Data adapted from a study on doped perovskite nanocrystals. acs.org

Exploration in Novel Battery Systems

Facilitation of Protein Crystallization Processes

The determination of a protein's three-dimensional structure is fundamental to understanding its function, and X-ray crystallography is a primary technique for this purpose. A major bottleneck in this process is the growth of high-quality crystals. Rubidium ions, and by extension rubidium-containing compounds like this compound, have been shown to facilitate protein crystallization.

Rubidium ions can act as counterions in protein solutions and can be incorporated into the crystal lattice. nih.gov This is beneficial for several reasons. Firstly, the presence of rubidium ions can promote crystallization. usask.canasa.gov Secondly, the anomalous scattering from rubidium ions can be used for phasing, which is a critical step in solving the crystal structure. nih.gov In one study, a protein was crystallized in the presence of 0.2 M rubidium salt, and the anomalous signal from the bound rubidium ions was sufficient to phase the structure. nih.gov

The FUSION protein crystallization screen, which includes rubidium chloride as an additive, has demonstrated high success rates in crystallizing a variety of proteins. nih.gov This further underscores the utility of rubidium compounds in structural biology.

Investigations into Ionic Conductivity and Material Stability

The ionic conductivity and stability of materials are critical properties for applications in solid-state electrolytes for batteries and other electrochemical devices. researchgate.netoaepublish.com Rubidium silver iodide (RbAg₄I₅) is a well-known example of a rubidium compound with exceptionally high room-temperature ionic conductivity. wikipedia.org

While specific studies on the ionic conductivity of this compound are not widely available, research into related systems provides valuable insights. For example, the study of rubidium ions as electrolyte additives in sodium-ion batteries demonstrates their role in enhancing ionic conductivity and stability of the SEI. researchgate.net The development of new solid electrolytes with high ionic conductivity, such as pyrochlore-type oxyfluorides, is an active area of research. tus.ac.jp These materials, while not containing rubidium, highlight the ongoing search for materials with superior ionic transport properties.

Precursor Role in the Synthesis of Diverse Rubidium-Based Compounds

This compound can serve as a precursor for the synthesis of other rubidium compounds. Through various chemical reactions, the formate group can be replaced to yield a range of rubidium-containing materials. For instance, this compound can be a starting material for creating rubidium alkoxides through reaction with alcohols. These alkoxides are, in turn, valuable precursors for the synthesis of mixed-metal alkoxides and subsequently, mixed-metal oxide ceramic materials. acs.org

The synthesis of rubidium compounds often starts with more common materials like rubidium hydroxide (B78521) or rubidium carbonate. chemistrycool.comrsc.org For example, rubidium hydrogen carbonate can be synthesized from rubidium hydroxide and carbon dioxide, and it can then be used as a precursor for other rubidium salts. Similarly, rubidium hydroxide is a key starting material for many rubidium-based chemical processes. wikipedia.org this compound provides an alternative and potentially useful route to a variety of rubidium-containing materials for diverse applications. dqpure.com

Viii. Emerging Research Directions and Future Scientific Inquiry

Integration in Quantum Computing and Atomic Systems

The development of quantum computing and other atomic systems relies heavily on the precise manipulation of individual atoms, with rubidium being a key element of choice. amazonaws.comusgs.gov Rubidium atoms are used in academic and industrial research to develop quantum-mechanics-based computing devices, which promise to perform computational tasks far more complex than those achievable by classical computers. amazonaws.comusgs.govusgs.gov

A significant area of research is the use of ultracold rubidium atoms as qubits, the fundamental building blocks of quantum computers. gadgetbytenepal.com In these systems, laser-cooled rubidium atoms are held in magnetic traps, and their electronic energy levels are used to encode quantum information. pennylane.ai A recent breakthrough reported in the journal Nature detailed a quantum processor using rubidium atoms that can operate at room temperature, a major advantage over conventional superconducting qubits that require cooling to near absolute zero. gadgetbytenepal.com This innovation could significantly lower the barrier to scaling up quantum computers.

Rubidium formate's potential role in this field is as a high-purity precursor for generating the rubidium atoms required for these sensitive applications. The production of Bose-Einstein Condensates (BEC) and the operation of atomic clocks and atomic gyroscopes also depend on a pristine source of rubidium. usgs.govwikipedia.org Rubidium azide (B81097) (RbN₃) has been studied for its ability to decompose into metallic rubidium and nitrogen gas upon UV light exposure, a method used for filling alkali vapor cells in atomic clocks. wikipedia.org Future research may investigate rubidium formate (B1220265) as a potentially safer or more controllable alternative for delivering high-purity rubidium for these critical applications. The precise frequency standards of rubidium-based atomic clocks are vital for technologies like the Global Positioning System (GPS), underscoring the importance of reliable rubidium sources. usgs.govchemistrycool.com

| Application Area | Role of Rubidium | Potential Contribution of this compound |

| Quantum Computing | Used as qubits; ultracold atoms manipulated by lasers. gadgetbytenepal.compennylane.ai | High-purity source material for generating rubidium atoms. |

| Atomic Clocks | Atomic resonance frequency provides a precise time standard. chemistrycool.comusgs.gov | Precursor for filling alkali vapor cells. |

| Bose-Einstein Condensates | Used to create and study this state of matter. usgs.gov | Source for producing the atomic vapor needed for cooling and trapping. |

| Atomic Gyroscopes | Component in alkali vapor cells for inertial navigation. wikipedia.org | Potential precursor material for in-situ rubidium generation. |

High-Pressure Crystallography and Reactivity Studies of this compound

High-pressure crystallography is a powerful tool for exploring new material phases and understanding how extreme conditions alter chemical bonding and reactivity. scribd.comnih.gov While elemental rubidium is known to undergo a series of complex phase transitions under pressure, the behavior of this compound under similar conditions remains a compelling area for future investigation. aps.orgoup.com

Studies on elemental rubidium have revealed a transition sequence from body-centered cubic (bcc) to face-centered cubic (fcc), followed by more complex and incommensurate host-guest structures (Rb-IV) at pressures around 17 GPa, before eventually adopting a structure similar to Cs-IV. aps.orgoup.com Research on other alkali metal compounds, such as rubidium hydroxide (B78521) (RbOH), has also identified pressure-induced phase transitions at much lower pressures (around 0.7 GPa). researchgate.net Furthermore, high-pressure studies on metal-formate frameworks have uncovered phenomena such as pressure-induced structural changes and even chemical reactions in energetic materials. scribd.comnih.gov

Future high-pressure crystallography studies on this compound are anticipated to explore:

Pressure-Induced Phase Transitions: Identifying new crystalline polymorphs of this compound that may exhibit novel electronic or physical properties.

Changes in Coordination and Bonding: Investigating how the coordination environment of the rubidium cation and the geometry of the formate anion change under compression.

High-Pressure Reactivity: Examining the potential for pressure to induce chemical reactions, such as decomposition, polymerization of the formate anion, or reactions with the pressure-transmitting medium. This could lead to the synthesis of entirely new materials. amu.edu.pl

These studies would likely employ synchrotron X-ray diffraction in diamond anvil cells to determine crystal structures in-situ at various pressures. scribd.comaps.org

In-Situ Characterization Techniques for Reaction Monitoring

Understanding the precise mechanisms of chemical reactions requires observing them as they happen. In-situ characterization techniques allow researchers to monitor reactions in real-time, providing critical data on transient intermediates, catalyst evolution, and reaction kinetics that cannot be obtained from pre- and post-reaction analysis alone. researchgate.net

For reactions involving this compound, such as its thermal decomposition or its use in catalytic processes, several in-situ techniques could yield significant insights:

In-Situ Spectroscopy (DRIFTS, Raman): Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been successfully used to observe the weakening of the formate C-H bond when rubidium is used as a promoter in catalysis, providing direct evidence of its role in the reaction mechanism. osti.gov Applying in-situ DRIFTS and Raman spectroscopy to the thermal decomposition of this compound could allow for the direct observation of intermediates and the evolution of products like oxalates or carbonates. rsc.org

In-Situ X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS): These techniques are invaluable for tracking changes in the solid state. In-situ XRD can monitor crystalline phase transitions during a reaction, while Ambient-Pressure XPS (AP-XPS) can provide information on the elemental composition and chemical states on the surface of a material under reaction conditions. researchgate.netresearchgate.net

High-Pressure Scanning Tunneling Microscopy (HP-STM): For studying surface-catalyzed reactions where this compound might be a reactant or product, HP-STM can provide real-time, atomic-scale images of the catalyst surface, revealing how and where molecules adsorb and react. researchgate.net

By applying these advanced techniques, researchers can move beyond a "black box" understanding of reactions involving this compound to develop detailed, step-by-step mechanistic models.

Sustainable Methodologies for this compound Production and Recycling

The long-term viability of any chemical compound in industrial applications is increasingly tied to the sustainability of its lifecycle. For this compound, this involves developing green production methods and establishing a circular economy through effective recycling.

Rubidium is not mined as a primary product but is obtained as a byproduct from the processing of lithium and cesium ores, primarily lepidolite (B1170510) and pollucite. allen.inusgs.gov This byproduct nature is an inherent aspect of its resource efficiency. Emerging research focuses on enhancing the sustainability of its production and use:

Recovery from Waste Streams: Significant quantities of rubidium remain in the waste slag from lithium extraction. Patented methods describe processes for recycling rubidium and cesium from this slag, typically recovering them as carbonates. google.com These recovered carbonates can then be converted to high-purity this compound, creating value from waste and reducing the need for primary extraction.

Greener Extraction and Synthesis: The use of harsh acids in hydrometallurgy is a major environmental concern. Research into using organic acids, such as formic acid, for leaching metals from ores and recycled materials is a promising green alternative. mdpi.com A process that uses formic acid to extract rubidium from its source material could directly yield this compound, simplifying the production chain and reducing the use of more hazardous chemicals.

Circular Economy for Formate Brines: Cesium and rubidium formates are used in high-density brines for the oil and gas industry. Methods are being developed to recover these valuable metals from secondary ores and convert them into formate brines, indicating a move towards more integrated and sustainable supply chains. google.com

Future efforts will likely focus on optimizing these recycling pathways and developing closed-loop systems where this compound used in industrial processes can be recovered, purified, and reused.

| Sustainability Strategy | Description | Potential Impact |

| Byproduct Valorization | Extracting rubidium from waste slag of lithium mining. google.com | Reduces mining waste and creates a secondary resource stream. |

| Green Leaching Agents | Using organic acids like formic acid for metal extraction. mdpi.com | Minimizes use of hazardous inorganic acids and simplifies synthesis. |

| Closed-Loop Recycling | Recovering and regenerating this compound from industrial use. | Establishes a circular economy, reducing environmental footprint. |

Advanced Spectroscopic Studies for Mechanistic Insights

To fully understand and optimize reactions involving this compound, advanced spectroscopic techniques are required to probe molecular structures and reaction dynamics with high precision. While traditional spectroscopy provides basic characterization, modern methods can deliver unprecedented mechanistic detail.

Vibrational Spectroscopy (Raman, IR): Studies on aqueous solutions of rubidium carbonate have used Raman and infrared spectroscopy to investigate ion-pairing and solvation effects. cdnsciencepub.com Similar advanced vibrational studies on this compound solutions could elucidate the nature of the Rb⁺-formate ion interaction and its hydration shell.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR is routine, advanced 2D NMR techniques (like COSY, HSQC) could be used to unravel complex reaction networks where this compound is a component. NMR has been instrumental in proposing mechanisms for formic acid dehydrogenation catalyzed by metal complexes. chemrxiv.org